alfa-oxo[(Phenylmethoxy) carbonyl]-1-piperidine acetic acid methyl ester
Description
Alfa-oxo[(phenylmethoxy) carbonyl]-1-piperidine acetic acid methyl ester is a piperidine-derived ester compound characterized by an α-oxo (keto) group, a phenylmethoxy carbonyl (benzyloxycarbonyl) substituent, and a methyl ester moiety. This structure confers unique reactivity and physicochemical properties, making it relevant in synthetic organic chemistry and pharmaceutical intermediates.
Properties
IUPAC Name |
benzyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-21-16(20)14(18)17-10-6-5-9-13(17)15(19)22-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYASEGMHWOQZSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)N1CCCCC1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431287 | |
| Record name | benzyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
409366-76-3 | |
| Record name | benzyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of alfa-oxo[(Phenylmethoxy) carbonyl]-1-piperidine acetic acid methyl ester involves several steps. The synthetic route typically includes the reaction of piperidine with phenylmethoxy carbonyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with acetic acid and methanol to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Alfa-oxo[(Phenylmethoxy) carbonyl]-1-piperidine acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Medicinal Chemistry Applications
Alfa-oxo[(Phenylmethoxy) carbonyl]-1-piperidine acetic acid methyl ester has been investigated for its potential therapeutic effects. Notably, it is associated with prodrug formulations that enhance the bioavailability of active pharmaceutical ingredients (APIs).
Case Study: Prodrug Development
A study on methylphenidate-oxoacid conjugates highlights the use of similar compounds as prodrugs aimed at improving pharmacokinetic profiles. These conjugates can provide controlled release and reduced side effects compared to their parent drugs, which is particularly beneficial in treating ADHD and other neurological disorders .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the production of complex molecules. Its structure allows for various chemical modifications, making it a valuable building block in synthetic pathways.
Applications in Polymer Chemistry
This compound can be utilized to synthesize polymers and plasticizers. Its ester functionality is crucial for creating copolymers with desirable physical properties, such as flexibility and durability .
Analytical Chemistry
In analytical chemistry, derivatives of piperidine compounds are frequently used as reagents and standards in chromatographic techniques. The ability to modify the compound's structure can enhance its utility in various analytical applications.
Reagent Development
Piperidine derivatives are common in developing calibration standards for chromatographic methods. This application is critical for ensuring accurate and reliable measurements in qualitative and quantitative analyses .
Environmental Impact Studies
Research into environmental chemistry has also considered the implications of compounds like this compound. Understanding its behavior and degradation pathways can inform risk assessments related to chemical exposure and environmental safety.
Management Criteria
The management of substances like this compound is essential for compliance with environmental regulations. Studies have established criteria for substances of environmental concern, highlighting the need for careful monitoring and management practices .
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Prodrug formulation for enhanced bioavailability | Methylphenidate conjugates |
| Organic Synthesis | Intermediate for polymer production | Synthesis of flexible copolymers |
| Analytical Chemistry | Reagent for chromatographic techniques | Calibration standards in chromatography |
| Environmental Studies | Assessment of chemical behavior and environmental impact | Risk assessment and regulatory compliance |
Mechanism of Action
The mechanism of action of alfa-oxo[(Phenylmethoxy) carbonyl]-1-piperidine acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
The compound shares structural motifs with several piperidine and pyrrolidine derivatives. Below is a detailed comparison based on substituents, ring systems, and functional groups:
Structural Analogues
Remifentanil Hydrochloride
- Structure: 3-[4-Methoxycarbonyl-4-[(1-oxopropyl)phenylamino]-1-piperidine]propanoic acid methyl ester ().
- Comparison: Both compounds feature a piperidine core and ester groups. Remifentanil includes a propanoic acid methyl ester chain and an anilino substituent, whereas the target compound has a phenylmethoxy carbonyl group and an acetic acid methyl ester. Key Difference: Remifentanil’s ester bond is rapidly hydrolyzed by plasma esterases, contributing to its ultra-short-acting opioid effects . The target compound’s α-oxo group may alter hydrolysis kinetics, though specific data are unavailable.
2-(Ethoxycarbonyl)-Alfa-Oxo-1-Pyrrolidine Acetic Acid Ethyl Ester
- Structure : Pyrrolidine ring (5-membered) with ethoxycarbonyl and α-oxo groups ().
- Comparison: The pyrrolidine ring introduces conformational differences (smaller ring size) compared to piperidine. The ethoxycarbonyl group (vs. Key Difference: Pyrrolidine derivatives generally exhibit faster metabolic clearance due to reduced ring stability .
4-Oxo-1-[(4-Phenyl-Thiazol-2-Ylcarbamoyl)-Methyl]-2,6-Di-p-Tolyl-Piperidine-3-Carboxylic Acid Ethyl Ester
- Structure : Piperidine with thiazole-carbamoyl and p-tolyl substituents ().
- Comparison :
- The thiazole-carbamoyl group introduces hydrogen-bonding capacity, unlike the phenylmethoxy carbonyl group.
- Di-p-tolyl substituents enhance lipophilicity, which may reduce aqueous solubility compared to the target compound.
Functional Group Analysis
Stability and Reactivity
- The α-oxo group in the target compound may increase susceptibility to nucleophilic attack compared to non-ketonic analogues (e.g., 4-oxo derivatives in ).
Biological Activity
Alfa-oxo[(Phenylmethoxy) carbonyl]-1-piperidine acetic acid methyl ester (CAS: 409366-76-3) is a compound with notable potential in medicinal chemistry. This article explores its biological activities, including anticancer properties, neuroprotective effects, and other pharmacological activities based on diverse research findings.
- Molecular Formula : C16H21NO5
- Molar Mass : 307.34 g/mol
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of piperidine compounds often exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have shown promising results in inhibiting cell proliferation in human lung adenocarcinoma cells (A549) and other cancer types.
Case Study :
A study involving a series of piperidine derivatives demonstrated that modifications at the phenyl ring significantly influenced anticancer activity. The most active compound exhibited an IC50 value less than 10 µM against A549 cells, suggesting strong cytotoxic properties due to the presence of the phenylmethoxy group .
2. Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties. Research indicates that piperidine derivatives can modulate neurotransmitter systems and exhibit anticonvulsant activity.
Research Findings :
In a study assessing the anticonvulsant activity of various piperidine derivatives, one analogue showed a median effective dose (ED50) of 20 mg/kg in seizure models, indicating significant protective effects against induced seizures . This suggests that this compound may have similar neuroprotective effects.
3. Anti-inflammatory Properties
The anti-inflammatory potential of the compound is supported by its ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that compounds with similar structures can downregulate inflammatory markers such as IL-6 and TNF-alpha in activated macrophages .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Activity Impact |
|---|---|
| Phenylmethoxy Group | Enhances anticancer activity |
| Piperidine Ring | Contributes to neuroprotective effects |
| Carbonyl Functionality | Plays a role in modulating inflammatory responses |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for alfa-oxo[(phenylmethoxy)carbonyl]-1-piperidine acetic acid methyl ester, and how does ester substitution (e.g., methyl vs. ethyl) influence reaction yields?
- Methodology : Begin with a nucleophilic acyl substitution or coupling reaction involving 1-piperidine acetic acid derivatives. For example, use benzoyl chloride derivatives (as in ) with sodium cyanide and methanol under controlled pH to form the methyl ester. Compare yields with ethyl ester analogs by varying alcohol reactants (e.g., methanol vs. ethanol). Monitor reaction progress via TLC or HPLC (as described in ). Methyl esters typically exhibit higher electrophilicity but lower solubility in polar solvents, which may require solvent optimization (e.g., THF/DMF mixtures) .
Q. How can spectroscopic techniques (NMR, FTIR) resolve structural ambiguities in this compound, particularly the configuration of the α-oxo group?
- Methodology : Use NMR to confirm the α-oxo moiety via carbonyl carbon shifts (expected ~190–200 ppm). FTIR analysis should show a strong C=O stretch near 1700 cm. For stereochemical confirmation, employ NOESY or ROESY NMR to detect spatial proximity between the piperidine ring protons and the phenylmethoxy group. Cross-validate with X-ray crystallography if crystalline derivatives can be synthesized .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity, given its structural similarity to CNS-targeting piperidine derivatives?
- Methodology : Prioritize receptor-binding assays (e.g., dopamine or serotonin receptors) based on structural analogs ( ). Use competitive radioligand binding assays with transfected HEK293 cells. Assess membrane permeability via PAMPA (Parallel Artificial Membrane Permeability Assay) to correlate ester substituent effects (methyl vs. bulkier groups) with bioavailability .
Advanced Research Questions
Q. How can contradictory data on metabolic stability of methyl ester derivatives be systematically addressed?
- Methodology : Conduct comparative hydrolysis studies using liver microsomes (human/rat) with LC-MS quantification. Methyl esters are generally more labile than ethyl analogs due to steric and electronic factors. Use deuterated solvents in NMR to track ester hydrolysis kinetics. Apply multivariate statistical design (e.g., DOE in ) to isolate variables like pH, enzyme concentration, and temperature .
Q. What computational strategies predict the compound’s reactivity in nucleophilic environments, such as its interaction with cellular thiols?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model the electrophilicity of the α-oxo carbonyl group. Simulate nucleophilic attack by glutathione using molecular dynamics (MD) to assess adduct formation risks. Validate predictions with experimental LC-MS/MS data under simulated physiological conditions .
Q. How can chromatographic resolution be improved for enantiomeric separation of this compound, given its chiral piperidine core?
- Methodology : Screen chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) with hexane/isopropanol mobile phases. Optimize column temperature and flow rate via central composite design (CCD) to maximize resolution (). Compare with supercritical fluid chromatography (SFC) for rapid method development .
Q. What mechanistic insights explain unexpected byproducts during its synthesis, such as piperidine ring-opening or oxidation artifacts?
- Methodology : Use high-resolution mass spectrometry (HRMS) to identify byproduct structures. Probe reaction intermediates via in situ IR or Raman spectroscopy. For ring-opening pathways, conduct kinetic isotope effect (KIE) studies with deuterated piperidine to distinguish between stepwise or concerted mechanisms .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to account for nonlinear pharmacokinetics in animal models?
- Methodology : Employ a staggered dosing regimen with nonlinear mixed-effects modeling (NONMEM). Incorporate allometric scaling from in vitro metabolic stability data. Use sparse sampling designs to minimize animal use while capturing AUC and variability .
Q. What statistical approaches reconcile discrepancies between in silico ADMET predictions and experimental toxicity data?
- Methodology : Apply machine learning models (e.g., random forests) trained on PubChem datasets to identify underpredicted toxicity endpoints. Validate with zebrafish embryo assays (FET test) for acute toxicity. Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with observed LD values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
